molecular formula C11H14N2O B3388851 1-(4-Methylphenyl)piperazin-2-one CAS No. 893748-24-8

1-(4-Methylphenyl)piperazin-2-one

Cat. No.: B3388851
CAS No.: 893748-24-8
M. Wt: 190.24 g/mol
InChI Key: ZBQNNURBKIYZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of the Piperazin-2-one (B30754) Scaffold in Contemporary Organic Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous structural motif in medicinal chemistry. nih.govresearchgate.net This scaffold is present in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents for a wide range of diseases, including those affecting the central nervous system. researchgate.net Piperazine derivatives have been extensively researched for their antipsychotic, antidepressant, anxiolytic, and anti-inflammatory activities. nih.govthieme-connect.com

The piperazin-2-one scaffold is a specific derivative of piperazine, characterized by a carbonyl group at the second position of the ring. This feature introduces a lactam functionality, which can influence the molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and metabolic stability. The presence of the amide bond within the ring provides a rigidifying element, which can be crucial for specific interactions with biological targets. researchgate.net The N-H group of the lactam, along with the second nitrogen atom, offers sites for further chemical modification, allowing for the creation of diverse molecular architectures. acs.org This versatility makes the piperazin-2-one core a privileged structure in drug discovery and a valuable building block in organic synthesis. thieme-connect.comresearchgate.net

Overview of N-Arylation in Heterocyclic Compound Synthesis

The introduction of an aryl group onto a nitrogen atom of a heterocyclic ring, a process known as N-arylation, is a fundamental transformation in organic synthesis. ingentaconnect.com N-arylated heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. ingentaconnect.commdpi.com The development of efficient N-arylation methods has therefore been a major focus of chemical research. Two of the most powerful and widely used methods for constructing C-N bonds are the Buchwald-Hartwig amination and the Ullmann condensation. mdpi.comorganic-chemistry.org

The Ullmann condensation , first reported in the early 20th century, traditionally involves the coupling of an aryl halide with an amine or a nitrogen-containing heterocycle using stoichiometric amounts of copper at high temperatures. wikipedia.org While effective, the classical Ullmann reaction often requires harsh conditions. wikipedia.org Modern advancements have led to the development of catalytic versions that use a copper catalyst, often in combination with a ligand, allowing the reaction to proceed under milder conditions and with a broader substrate scope. mdpi.comjst.go.jp These improved copper-catalyzed systems are often more cost-effective and are a valuable tool for N-arylation. mdpi.comorganic-chemistry.org

The Buchwald-Hartwig amination , developed in the mid-1990s, is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. organic-chemistry.orgnih.gov This reaction is renowned for its high efficiency, broad functional group tolerance, and generally mild reaction conditions. youtube.com A key to the success of the Buchwald-Hartwig amination has been the development of bulky, electron-rich phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com This methodology has become a cornerstone of modern synthetic chemistry for the formation of C(aryl)-N bonds and has been applied to the synthesis of numerous complex molecules. nih.govnih.gov

A comparison of general conditions for these two key N-arylation reactions is presented below.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu) or Copper salts (e.g., CuI, CuO) mdpi.comjst.go.jpPalladium (Pd) complexes organic-chemistry.org
Ligands Diamines, L-proline, Acetylacetonates wikipedia.orgresearchgate.netBulky, electron-rich phosphines (e.g., XPhos, SPhos) youtube.com
Reaction Temperature Often high (can exceed 180-210 °C) mdpi.comwikipedia.orgGenerally milder (room temperature to ~120 °C) nih.gov
Base Strong bases (e.g., K2CO3, Cs2CO3, KOtBu) organic-chemistry.orgmdpi.comVariety of bases (e.g., NaOtBu, K3PO4, Cs2CO3) youtube.comnih.gov
Substrate Scope Good for electron-deficient aryl halides; scope has broadened with new catalysts wikipedia.orgorganic-chemistry.orgVery broad, including aryl chlorides, bromides, iodides, and triflates nih.govnih.gov

Research Trajectory of 1-(4-Methylphenyl)piperazin-2-one within Current Scientific Inquiry

The specific research trajectory of 1-(4-methylphenyl)piperazin-2-one is situated at the intersection of synthetic methodology development and medicinal chemistry. While extensive literature exists on phenylpiperazines and piperazinone derivatives, the focus on this particular molecule is representative of the broader scientific interest in creating libraries of N-aryl piperazinones for biological screening. researchgate.netnih.gov

The synthesis of 1-(4-methylphenyl)piperazin-2-one would typically be achieved via the N-arylation of piperazin-2-one. This could involve reacting piperazin-2-one with an appropriate 4-tolyl (p-tolyl) precursor, such as 4-iodotoluene (B166478) or 4-bromotoluene, using either Buchwald-Hartwig or Ullmann-type coupling conditions. The choice of method would depend on factors like desired yield, cost, and functional group compatibility of other potential substituents on the piperazinone ring.

Research into this compound and its analogs is driven by the established pharmacological importance of the N-arylpiperazine motif. nih.govnih.gov The introduction of the 4-methylphenyl (p-tolyl) group to the piperazin-2-one core creates a molecule with specific steric and electronic properties. The methyl group can influence the compound's lipophilicity and its potential for metabolic transformation, which are critical parameters in drug design. researchgate.net Scientific inquiry into 1-(4-methylphenyl)piperazin-2-one would likely involve its synthesis and subsequent evaluation for various biological activities, contributing to the ever-expanding knowledge base of structure-activity relationships (SAR) for this class of compounds. The ultimate goal of such research is often the identification of lead compounds for the development of new therapeutic agents. researchgate.net

Properties

IUPAC Name

1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-2-4-10(5-3-9)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQNNURBKIYZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCNCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Spectroscopic Characterization for Mechanistic Elucidation and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of 1-(4-Methylphenyl)piperazin-2-one. One-dimensional (1D) NMR provides initial data on the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). For instance, in a related piperazine (B1678402) derivative, the ¹H NMR spectrum in DMSO-d₆ showed characteristic signals for piperazine protons at 2.96 and 3.16 ppm. mdpi.com The aliphatic carbons of the piperazine ring in similar structures have been observed at chemical shifts of 48.46, 50.14, 55.81, and 69.21 ppm in ¹³C NMR spectra. mdpi.com

To unravel the intricate network of spin-spin couplings and spatial proximities within 1-(4-Methylphenyl)piperazin-2-one, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netmnstate.edu A cross-peak between two proton signals in a COSY spectrum confirms their scalar coupling, providing direct evidence for the connectivity of the piperazine ring and its substituents. mnstate.edu This is crucial for assigning the signals of the methylene (B1212753) groups within the piperazine ring and confirming the attachment of the 4-methylphenyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netslideshare.net NOESY is particularly valuable for determining the conformation of the piperazine ring, which can exist in chair, boat, or twist-boat forms. For instance, in related piperazine-containing structures, the piperazine ring has been observed to adopt a chair conformation. researchgate.netnih.gov NOESY cross-peaks between protons on the piperazine ring and the 4-methylphenyl group can elucidate the preferred orientation of the aryl substituent relative to the heterocyclic ring.

2D NMR Technique Information Provided Application to 1-(4-Methylphenyl)piperazin-2-one
COSY Through-bond proton-proton couplings- Confirms H-H connectivity within the piperazine ring- Establishes coupling between protons on the piperazine and methylphenyl groups
NOESY Through-space proton-proton proximities- Determines the 3D conformation of the piperazine ring- Elucidates the spatial orientation of the 4-methylphenyl group relative to the piperazine ring

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time and determining the stereochemical outcome. In the synthesis of 1-(4-Methylphenyl)piperazin-2-one, NMR can be used to track the disappearance of starting material signals and the appearance of product peaks, allowing for the optimization of reaction conditions. For example, in the synthesis of a 1,2,4-triazole (B32235) derivative, the progress of the reaction was monitored by TLC, and the final structure was confirmed by ¹H and ¹³C NMR. mdpi.com Furthermore, if chiral centers are present or introduced during a reaction, NMR techniques, often in conjunction with chiral shift reagents, can be used to determine the enantiomeric or diastereomeric purity of the product. The stereospecific displacement of a hydroxyl group by an amino group at a benzylic stereocenter has been successfully monitored using NMR. researchgate.net

Mass Spectrometry for Reaction Intermediate and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of 1-(4-Methylphenyl)piperazin-2-one and to identify any reaction intermediates. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula of the compound. For instance, the structure of a novel Mannich base derivative was confirmed by HRMS, in addition to NMR and IR spectroscopy. mdpi.com During the synthesis, MS can be used to detect the presence of transient intermediates, offering valuable clues about the reaction mechanism. The fragmentation pattern observed in the mass spectrum provides structural information, as specific bonds break to form characteristic fragment ions. This data is crucial for confirming the identity of the final product and ensuring its purity. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ can also be calculated and compared with experimental data to further validate the structure. uni.lu

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]⁺191.11789143.6
[M+Na]⁺213.09983149.8
[M-H]⁻189.10333144.4
[M+NH₄]⁺208.14443158.9
[M+K]⁺229.07377145.0
Data based on predictions for 3-(4-methylphenyl)piperazin-2-one. uni.lu

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Furthermore, X-ray crystallography elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the crystal lattice. mdpi.commdpi.com These interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility. In some piperazine derivatives, C-H···O type intermolecular hydrogen bonding interactions have been observed to stabilize the crystal structure. researchgate.net

Crystallographic Parameter Significance
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit of the crystal.
Bond Lengths & Angles Provides precise geometric information about the molecule.
Torsion Angles Defines the conformation of flexible parts of the molecule, such as the piperazine ring.
Intermolecular Contacts Reveals hydrogen bonds and other non-covalent interactions that stabilize the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in 1-(4-Methylphenyl)piperazin-2-one by probing their characteristic vibrational frequencies. The carbonyl (C=O) group of the piperazin-2-one (B30754) ring will exhibit a strong absorption band in the IR spectrum, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring would also be observable.

In mechanistic studies, IR and Raman spectroscopy can be used to follow the course of a reaction by monitoring the appearance or disappearance of bands corresponding to specific functional groups. For instance, the formation of the amide bond in the piperazin-2-one ring could be tracked by the emergence of the characteristic C=O stretching frequency. The IR spectra of a related 1,2,4-triazole derivative showed characteristic bands for C-H aliphatic and aromatic stretches at 2883 cm⁻¹, 2831 cm⁻¹, and 3040 cm⁻¹, respectively. mdpi.com Scaled quantum chemical calculations can be used to compute the vibrational spectra of related molecules like 2-methyl piperazine, and a close agreement between observed and calculated frequencies can be achieved. nih.gov

Functional Group Expected Vibrational Frequency Range (cm⁻¹) Spectroscopic Technique
C=O (Amide)1650 - 1690IR
N-H (Amine/Amide)3200 - 3500IR
C-H (Aromatic)3000 - 3100IR, Raman
C-H (Aliphatic)2850 - 3000IR, Raman

Iv. Computational and Theoretical Chemistry Studies of 1 4 Methylphenyl Piperazin 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics, offering a theoretical framework to understand the behavior of 1-(4-Methylphenyl)piperazin-2-one at the atomic level.

Molecular Orbital Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more likely to be chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. mdpi.comyoutube.com In the context of 1-(4-Methylphenyl)piperazin-2-one, the distribution and energies of these orbitals, which can be calculated using DFT, would reveal its electron-donating and electron-accepting capabilities, providing insights into its potential reaction mechanisms and interactions with other molecules. For instance, a study on related heterocyclic compounds demonstrated that a smaller HOMO-LUMO gap correlated with higher biological activity.

Table 1: Illustrative HOMO-LUMO Energy Data for a Related Piperazine (B1678402) Derivative

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap5.15

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

For 1-(4-Methylphenyl)piperazin-2-one, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the piperazin-2-one (B30754) ring as likely sites for electrophilic interaction, while the hydrogen atoms and the aromatic ring could be potential sites for nucleophilic interactions. This information is critical for understanding its intermolecular interactions, including hydrogen bonding and potential binding to biological macromolecules. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of chemical reaction pathways, providing detailed information about the energy changes that occur as reactants are converted into products. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy intermediates that determine the reaction rate.

For 1-(4-Methylphenyl)piperazin-2-one, reaction pathway modeling could be used to investigate its synthesis, degradation, or metabolic pathways. For example, studies on similar lactam structures, such as piperazin-2-one itself, have explored their reactions with various reagents, elucidating the formation of different products. nih.gov Such computational analyses can predict the feasibility of different reaction routes and help in optimizing reaction conditions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of molecules over time and their interactions with their environment, such as a protein binding site. nih.govopenreview.net These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals the molecule's flexibility and how it adapts its shape.

For 1-(4-Methylphenyl)piperazin-2-one, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule. This is particularly important for understanding how the compound might fit into a biological receptor. Furthermore, when docked into a protein, MD simulations can reveal the stability of the protein-ligand complex and the key interactions that maintain the binding. nih.gov This dynamic perspective is crucial as it accounts for the inherent flexibility of both the ligand and the protein, which is often a limitation of static docking studies. openreview.net

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are extensively used to predict how a molecule like 1-(4-Methylphenyl)piperazin-2-one might interact with biological targets and to estimate its binding affinity. These computational techniques are vital in the early stages of drug discovery for identifying potential lead compounds. nih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. connectjournals.comresearchgate.netimpactfactor.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then scoring them based on their binding energy. connectjournals.com

In the context of 1-(4-Methylphenyl)piperazin-2-one, molecular docking could be used to screen its binding affinity against a variety of biological targets. For instance, derivatives of the piperazine scaffold have been docked into the active sites of enzymes like topoisomerase II and monoamine oxidase, revealing potential mechanisms of action. mdpi.commdpi.com Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of these simulations are often expressed as a docking score, which provides an estimate of the binding affinity.

Table 2: Example of Molecular Docking Results for a Piperazine Derivative

Target ProteinDocking Score (kcal/mol)Interacting Residues
Topoisomerase II-8.5TYR821, SER819
Monoamine Oxidase A-9.2TYR407, TYR444

Binding Energy Calculations (e.g., MM/GBSA)

A central goal in computational drug design is the accurate prediction of the binding affinity between a small molecule (ligand) and its macromolecular target (receptor). nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular "end-point" technique used to estimate the free energy of binding. nih.govrsc.org This approach combines the speed of molecular mechanics with the rigor of continuum solvation models to provide a balance between computational cost and accuracy. nih.govrsc.org

The MM/GBSA method calculates the binding free energy (ΔG_bind) by taking snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex and computing the average of the gas-phase energy, solvation free energy, and entropic contributions. mdpi.com The calculation is typically performed on three species: the protein-ligand complex, the free protein, and the free ligand. nih.gov The binding free energy is then calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is composed of several components:

G = E_MM + G_solv - TS

Where:

E_MM is the standard molecular mechanics energy from bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions. nih.gov

G_solv is the solvation free energy, which is split into polar and nonpolar contributions. The polar part is calculated using the Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov

TS represents the conformational entropy change upon binding. However, due to the high computational demand and potential for large errors, this term is often omitted in comparative studies, with the assumption that the entropic changes are similar for a series of related ligands or that the relative binding energies are dominated by the other terms. nih.gov

Below is an illustrative table showing a hypothetical breakdown of MM/GBSA binding energy components for a ligand like 1-(4-Methylphenyl)piperazin-2-one binding to a target receptor.

Energy ComponentContribution (kcal/mol)Role in Binding
van der Waals Energy (ΔE_vdW)-55.0Favorable
Electrostatic Energy (ΔE_ele)-25.0Favorable
Polar Solvation Energy (ΔG_polar)+40.0Unfavorable
Nonpolar Solvation Energy (ΔG_nonpolar)-10.0Favorable
Total Binding Free Energy (ΔG_bind) -50.0 Overall Favorable

Note: The values in this table are representative and intended for illustrative purposes to demonstrate the typical output of an MM/GBSA calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the structural or physicochemical properties of a molecule determine its activity, and that similar compounds should exhibit similar activities. nih.gov For a series of compounds like the derivatives of 1-(4-Methylphenyl)piperazin-2-one, QSAR models can serve as powerful predictive tools to estimate the activity of unsynthesized analogues, thereby guiding lead optimization and reducing the need for extensive experimental screening. nih.govmdpi.com

The development of a robust QSAR model involves several key steps:

Curation of a dataset of compounds with experimentally measured biological activity (e.g., IC50 values). nih.gov

Calculation of molecular descriptors that quantify various aspects of the chemical structure (e.g., electronic, steric, hydrophobic, topological). mdpi.com

Development of a mathematical equation that links the descriptors to the biological activity using statistical methods like Multiple Linear Regression (MLR). mdpi.comscispace.com

Rigorous validation of the model's statistical significance and predictive power using internal and external validation techniques. scispace.com

QSAR methodologies can be broadly categorized into ligand-based and target-based approaches.

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies solely on the information from a set of active and inactive ligands. By comparing the structural features of these molecules, a model, such as a pharmacophore or a 3D-QSAR model, is built to define the essential characteristics required for bioactivity. nih.gov These models help in understanding the structure-activity relationship (SAR) and can be used to screen virtual libraries for new potential hits. nih.gov

Target-Based QSAR: Also known as structure-based design, this approach is employed when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. nih.gov This method involves docking the ligands into the active site of the target to understand their binding modes and interactions. nih.gov The information from these docking studies, such as interaction energies with key amino acid residues or other docking scores, can then be used as descriptors in a QSAR model. This provides a more direct and mechanistic link between the compound's structure and its interaction with the target. rsc.orgnih.gov

For piperazine and keto-piperazine derivatives, both approaches have been valuable. Ligand-based models have helped to identify general physicochemical properties that drive activity across the class, while target-based models have provided specific insights into the binding interactions with receptors like dopamine (B1211576) D2, serotonin (B10506) receptors, or various enzymes. nih.govnih.gov

A critical aspect of QSAR is the selection of appropriate molecular descriptors that can effectively capture the structural variations responsible for the differences in biological activity. mdpi.com These descriptors can be classified into several categories:

Constitutional Descriptors: These describe the basic molecular composition, such as the number of atoms, bonds (e.g., number of double bonds, nDB), and molecular weight. scispace.com

Topological Descriptors: These are 2D descriptors that represent molecular topology, such as connectivity indices and polar surface area (PSA). mdpi.com

Geometric Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, such as molecular volume and surface area.

Physicochemical Descriptors: These include properties like molar refractivity (MR), logP (lipophilicity), and aqueous solubility (LogS). mdpi.comresearchgate.net

Electronic Descriptors: These quantum chemical descriptors quantify the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrophilicity index (ω). mdpi.comresearchgate.net

In studies of piperazine and keto-piperazine derivatives, various descriptors have been shown to correlate with their in vitro biological activities. scispace.comresearchgate.net For example, a QSAR study on keto-piperazine derivatives as renin inhibitors found that constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) were crucial for activity. scispace.com Another study on piperazine derivatives as mTORC1 inhibitors identified electronic descriptors (ELUMO, ω), physicochemical properties (MR, LogS), and topological descriptors (PSA) as being significantly correlated with inhibitory activity. mdpi.comresearchgate.net

The resulting QSAR equations provide a quantitative understanding of these relationships. For instance, a hypothetical QSAR model for a series of piperazin-2-one derivatives might look like:

pIC50 = β0 + β1(LogP) - β2(PSA) + β3(MR)

This equation would suggest that biological activity (pIC50) increases with increasing lipophilicity (LogP) and molar refractivity (MR), but decreases with a larger polar surface area (PSA). Such models provide clear, actionable insights for designing new derivatives with potentially improved activity. nih.gov

The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). scispace.com A robust model will have high values for both, indicating a good fit to the data and strong predictive power. scispace.com

Below is a table summarizing key molecular descriptors and their typical influence on the biological activity of piperazine-like compounds, based on published QSAR studies.

Descriptor ClassExample DescriptorTypical Correlation with ActivityRationale
ConstitutionalNumber of Oxygen Atoms (nO)PositiveMay indicate key hydrogen bonding interactions with the target. scispace.com
PhysicochemicalMolar Refractivity (MR)PositiveRelates to molecular volume and polarizability, which can enhance binding through van der Waals forces. mdpi.com
TopologicalPolar Surface Area (PSA)NegativeHigher PSA can hinder membrane permeability, reducing access to intracellular targets. mdpi.com
ElectronicLUMO Energy (E_LUMO)NegativeA lower LUMO energy can indicate greater ease of accepting electrons, potentially enhancing interactions with the receptor. mdpi.com

V. Mechanistic Biological and Pharmacological Investigations of 1 4 Methylphenyl Piperazin 2 One in Vitro and in Silico Focus

Enzyme Inhibition Studies In Vitro

In vitro enzyme inhibition assays are fundamental in determining the potential therapeutic applications of a compound. For derivatives of 1-(4-methylphenyl)piperazin-2-one, these studies have revealed a spectrum of inhibitory activities against several key enzymes.

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. For instance, in the investigation of piperazine (B1678402) derivatives as tyrosinase inhibitors, kinetic analysis is employed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Ki). One study on nitrophenylpiperazine derivatives found that the most potent compound exhibited mixed-type inhibition against tyrosinase. nih.gov Similarly, another study on different piperazine derivatives as tyrosinase inhibitors also identified a mixed-type inhibition mechanism for its lead compound, with a determined Ki value of 9.54 µM. researchgate.net These kinetic details are vital for structure-activity relationship (SAR) studies and for optimizing the design of more potent and specific inhibitors.

The therapeutic utility of an enzyme inhibitor is often dictated by its selectivity. Non-selective inhibition can lead to off-target effects and potential toxicity. Research has focused on profiling piperazine-based compounds against various enzyme families.

Monoamine Oxidase (MAO): Thiazolylhydrazine-piperazine derivatives have been designed and evaluated for their inhibitory activity against MAO-A and MAO-B. mdpi.com In one study, the synthesized compounds showed selectivity for MAO-A inhibition. mdpi.com The most active compound, 3e, demonstrated a significantly lower IC50 value (0.057 ± 0.002 µM) for MAO-A compared to the reference drugs moclobemide (B1677376) and clorgiline. mdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair and a target for cancer therapy. While some currently approved PARP inhibitors lack selectivity between PARP-1 and PARP-2, leading to toxicities, research is focused on developing selective PARP-1 inhibitors. nih.govnih.gov Piperazine scaffolds are recognized as important fragments in the design of PARP-1 inhibitors. nih.gov A study on the discovery of AZD5305, a potent and selective PARP-1 inhibitor, highlights the importance of selectivity over other PARP family members to reduce toxicity. nih.gov

Urease and Chitin (B13524) Synthase: While specific studies on 1-(4-methylphenyl)piperazin-2-one's direct inhibition of urease and chitin synthase are not extensively detailed in the provided context, the broader class of piperazine derivatives has been investigated for a wide range of enzymatic inhibitions. The principles of selectivity profiling would be equally applicable to these enzymes to determine the compound's specific mode of action.

Tyrosinase: Several studies have investigated piperazine derivatives as tyrosinase inhibitors. nih.govresearchgate.net One study synthesized a series of nitrophenylpiperazine derivatives and found that a compound featuring an indole (B1671886) moiety exhibited a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. nih.gov Another study on newly synthesized piperazine derivatives identified two compounds with IC50 values of 31.2 ± 0.7 and 30.7 ± 0.2 µM against tyrosinase. researchgate.net

Cyclooxygenase (COX): In a study of novel 1,4-benzoxazine derivatives, which can be structurally related to piperazinones, compounds were tested for COX-1/COX-2 enzyme inhibition. rsc.org Several derivatives exhibited optimal COX-2 inhibition with IC50 values ranging from 0.57–0.72 μM and high selectivity indices. rsc.org

Table 1: In Vitro Enzyme Inhibition Data for Piperazine Derivatives

Compound/Derivative Class Target Enzyme Key Findings
Thiazolylhydrazine-piperazine derivatives MAO-A Selective inhibition; Compound 3e IC50 = 0.057 µM mdpi.com
Nitrophenylpiperazine derivatives Tyrosinase Mixed-type inhibition; Lead compound IC50 = 72.55 µM nih.gov
Piperazine derivatives Tyrosinase Mixed-type inhibition; Lead compound Ki = 9.54 µM researchgate.net
1,4-Benzoxazine derivatives COX-2 Selective inhibition; IC50 range = 0.57–0.72 μM rsc.org

Receptor Binding Assays and Allosteric Modulation In Vitro

Receptor binding assays are essential for characterizing the interaction of a compound with specific receptors, providing data on affinity and potential functional effects.

Radioligand displacement assays are a common method to determine the binding affinity of a test compound for a receptor. This is typically expressed as the inhibition constant (Ki) or the concentration that inhibits 50% of specific binding (IC50). For example, studies on 1-phenylpiperazine (B188723) derivatives have determined their binding affinities for various receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov One such study reported a derivative with a very high affinity (IC50 = 0.50 nM) and selectivity for the 5-HT1A receptor. nih.gov Another study on a tritiated dopamine D4 receptor selective agonist, [3H]A-369508, which contains a piperazine moiety, demonstrated high binding affinity to human dopamine D4 receptor variants (Kd = 1.2-4 nM). nih.gov

Functional assays go beyond binding to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. For instance, a functional assay revealed that a potent piperidine (B6355638)/piperazine-based compound with high affinity for the sigma 1 receptor (S1R) acted as an S1R agonist. nih.govrsc.org In another case, a series of 4-substituted piperazine compounds were found to have balanced, low nanomolar binding affinity for both the mu and delta opioid receptors, with some exhibiting MOR agonism and concurrent DOR antagonism. ijrrjournal.com

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for the endogenous ligand. monash.edu This can lead to more subtle and potentially more selective modulation of receptor activity. nih.gov A study on the muscarinic M1 receptor provided direct evidence that a piperidine derivative, AC-42, acts as an allosteric agonist. nih.gov This was demonstrated by its ability to retard the dissociation rate of a radiolabeled antagonist, a hallmark of allosteric interaction. nih.gov

Table 2: Receptor Binding and Functional Data for Piperazine Derivatives

Compound/Derivative Class Target Receptor Binding Affinity Functional Activity
1-Phenylpiperazine derivative 5-HT1A IC50 = 0.50 nM nih.gov Not specified
Piperidine/piperazine-based compound Sigma 1 (S1R) Ki = 3.2 nM nih.govrsc.org Agonist nih.govrsc.org
[3H]A-369508 (piperazine derivative) Dopamine D4 Kd = 1.2-4 nM nih.gov Agonist (EC50 = 7.5 nM) nih.gov
4-Substituted piperazine compounds Mu and Delta Opioid Low nanomolar MOR agonist, DOR antagonist ijrrjournal.com
AC-42 (piperidine derivative) Muscarinic M1 Allosteric binding nih.gov Allosteric agonist nih.gov

Cellular Pathway Modulation Studies In Vitro

The ultimate effect of a compound on cellular function is determined by its ability to modulate intracellular signaling pathways. These studies often follow initial enzyme or receptor screening to understand the downstream consequences of target engagement. For example, the agonist activity of the dopamine D4 receptor selective ligand A-369508 was confirmed by its ability to inhibit forskolin-induced cAMP production in cells transfected with the human dopamine D4.4 receptor. nih.gov This demonstrates a direct link between receptor binding and modulation of a key cellular signaling pathway.

Allosteric modulators can have complex effects on cellular pathways. They can enhance or diminish the response to the natural ligand, offering a finer level of control over cell signaling. nih.gov The discovery of allosteric modulators for various G-protein-coupled receptors (GPCRs) has opened new avenues for therapeutic intervention, as these compounds can offer greater selectivity and a better safety profile compared to traditional orthosteric ligands. nih.govfrontiersin.org The investigation of how piperazine-based compounds modulate specific pathways, such as those involved in inflammation, neurotransmission, or cell proliferation, is an active area of research that builds upon the foundational enzyme and receptor studies.

Investigation of Intracellular Signaling Cascades (e.g., JNK, PAR-2)

The intracellular signaling pathways modulated by 1-(4-methylphenyl)piperazin-2-one and its derivatives are crucial for understanding their mechanisms of action. Research has focused on several key signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway and pathways involving Protease-Activated Receptors (PARs).

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is involved in cellular responses to stress, apoptosis, and inflammation. nih.gov Some studies on related piperazine-containing compounds have explored their effects on MAPK pathways, which include JNK. nih.gov For instance, certain derivatives have been shown to influence the phosphorylation of proteins within these cascades, suggesting a potential mechanism for their observed biological effects. nih.gov

Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors involved in inflammation and other physiological processes. nih.govnih.gov PAR-2, in particular, has been a target of interest in drug discovery. nih.gov Studies on PAR-2 have revealed that it can signal through various Gα proteins (Gq/11, Gs, and G12/13) and G protein-independent pathways involving β-arrestins. nih.gov Agonists of PAR-2 can stimulate the release of pro-inflammatory mediators like IL-6 and IL-8. nih.gov While direct studies on 1-(4-methylphenyl)piperazin-2-one's interaction with PAR-2 are not extensively detailed in the provided results, the broader class of piperazine derivatives has been investigated for their modulatory effects on such receptors. nih.gov The development of tool compounds is crucial for a better understanding of PAR-2 activation mechanisms in various cell types and diseases where it is a key mediator. nih.gov

Modulation of Cellular Processes (e.g., Apoptosis, Proliferation)

The influence of 1-(4-methylphenyl)piperazin-2-one and its analogs on fundamental cellular processes like apoptosis (programmed cell death) and cell proliferation is a significant area of investigation.

Apoptosis: Several studies have demonstrated that piperazine derivatives can induce apoptosis in various cell lines. For example, a piperazine-derived α1D/1A antagonist, HJZ-12, was found to induce notable apoptosis in BPH-1 cells in a dose-dependent manner. nih.gov This was accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Similarly, other novel 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect against H2O2-induced oxidative damage and restrain cell apoptosis by decreasing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential. nih.gov

Proliferation: The effect of these compounds on cell proliferation can be context-dependent. In some cases, piperazine derivatives have been shown to inhibit cell proliferation. For instance, the antagonist NAF has been reported to suppress prostate growth by decreasing cell proliferation. nih.gov However, in other studies, certain piperazine derivatives did not exhibit significant anti-proliferative properties but rather induced apoptosis. nih.gov Some derivatives have even been observed to promote cell proliferation at certain concentrations. nih.gov

The following table summarizes the observed effects of some piperazine derivatives on apoptosis and proliferation:

Compound/Derivative ClassCell LineEffect on ApoptosisEffect on ProliferationReference
HJZ-12 (piperazine-derived α1D/1A antagonist)BPH-1Induces apoptosisNo significant anti-proliferative effect nih.gov
1,4-disubstituted piperazine-2,5-dionesSH-SY5YProtects against apoptosisPromotes cell survival nih.gov
Naftopidil (NAF)Prostate cellsNo effect on apoptosisSuppresses proliferation nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 1-(4-methylphenyl)piperazin-2-one and its analogs, SAR studies have been crucial in elucidating the structural features required for their mechanistic effects.

Analog Design and Synthesis for SAR Elucidation

The design and synthesis of analogs are central to SAR studies. By systematically modifying the chemical structure of the parent compound, researchers can identify key functional groups and structural motifs that contribute to its biological activity.

For instance, in the development of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), a series of analogs of a piperazine-containing compound, FPMINT, were synthesized. frontiersin.orgpolyu.edu.hkresearchgate.net These studies revealed that:

Replacement of a naphthalene (B1677914) moiety with a benzene (B151609) moiety could abolish the inhibitory effects on ENT1 and ENT2. frontiersin.orgpolyu.edu.hkresearchgate.net

The addition of specific substituents to this benzene moiety could restore or selectively alter the inhibitory activity on ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

The presence of a halogen substitute in the fluorophenyl moiety attached to the piperazine ring was essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Similarly, the synthesis of various N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1) involved the optimization of the benzamide (B126) and central ring components of the core scaffold. nih.gov In another example, the synthesis of benzhydryl piperazine analogs involved alkylation, tosylation, and acylation of the 1-(4,4′-difluorobenzhydryl)piperazine to explore their potential as cannabinoid CB1 receptor inverse agonists. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences. For example, the synthesis of certain piperazine derivatives can start from a commercially available piperazine which then undergoes a series of reactions like N-alkylation or N-acylation to introduce different substituents. nih.govacs.org

Computational Approaches in SAR Derivation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play a significant role in modern SAR studies. researchgate.networldscientific.com These in silico approaches help to rationalize experimental findings and guide the design of new, more potent, and selective analogs.

QSAR: QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of newly designed analogs before their synthesis. worldscientific.com For example, QSAR studies combined with a computational model for 5-HT(1A)R-ligand interaction were used to design a new series of arylpiperazines with high affinity for the 5-HT1A receptor. nih.gov

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme. This provides insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for biological activity. researchgate.netnih.gov For instance, docking studies of piperidine/piperazine-based compounds with the sigma receptor 1 (S1R) helped to elucidate the binding mode of a potent agonist. nih.gov Molecular dynamics simulations further revealed the crucial amino acid residues involved in the interaction. nih.gov

Computational studies on some piperazine derivatives have also involved the calculation of molecular properties and descriptors, such as those included in Lipinski's rule of five, to assess their drug-likeness. researchgate.net Frontier molecular orbital analysis (HOMO-LUMO) has also been employed to understand the chemical reactivity and stability of these molecules. nih.gov

The table below provides examples of computational approaches used in the SAR derivation of piperazine-containing compounds.

Compound ClassComputational MethodApplicationReference
ArylpiperazinesQSAR, Computational modelingDesign of 5-HT1A receptor agonists researchgate.netnih.gov
Piperidine/piperazine-based compoundsMolecular docking, Molecular dynamicsElucidation of binding mode at S1R nih.gov
N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4 H )-yl) Benzamide DerivativesMolecular properties calculation (Lipinski's rule of five)Assessment of drug-likeness researchgate.net
Fused 1,2,4-triazine (B1199460) derivativesQSAR, DFT calculations, Molecular modelingPrediction of CYP1A1 inhibitory activity worldscientific.com

Target Identification and Validation Using Chemical Probes and Affinity-Based Methods

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for drug development. Chemical probes and affinity-based methods are powerful tools for this purpose. frontiersin.orgnih.govnih.govrsc.org

A chemical probe is a small molecule that is used to study and manipulate a biological system. chemicalprobes.org Fully functional chemical probes typically consist of three key elements: a ligand for selectivity, a reporter group (like a fluorophore or an affinity tag), and a reactive group for covalent modification of the target protein. frontiersin.orgnih.gov

Affinity-Based Probes (AfBPs): AfBPs are designed based on a known ligand for a target protein. nih.govrsc.org They are used to selectively label and identify the target protein from a complex biological sample. The design of AfBPs is often modular, allowing for the synthesis of different probe versions by changing one of the components. frontiersin.orgnih.gov

Target Identification with PROTACs: Proteolysis-targeting chimeras (PROTACs) are emerging as a valuable technology for target identification and validation. nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This technology can be used to identify the targets of natural products and other small molecules. nih.gov

While specific applications of these methods for 1-(4-methylphenyl)piperazin-2-one were not found in the search results, the general principles are highly relevant for future investigations into its molecular targets. For example, a chemical probe based on the 1-(4-methylphenyl)piperazin-2-one scaffold could be synthesized by incorporating a reporter tag and a reactive group. This probe could then be used in cell lysates or living cells to covalently label its binding partners, which can then be identified using techniques like mass spectrometry.

Vi. Emerging Applications and Future Research Directions

Role as a Privileged Scaffold in Advanced Ligand Design

The piperazine (B1678402) ring, a core component of 1-(4-Methylphenyl)piperazin-2-one, is widely recognized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.neteurekaselect.com This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents. The unique physicochemical properties of the piperazine moiety, including its basicity, solubility, and conformational flexibility, allow it to significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug molecule. nih.gov

Researchers leverage the 1-arylpiperazine motif, as seen in 1-(4-Methylphenyl)piperazin-2-one, to create diverse libraries of compounds for screening against various diseases. researchgate.net This scaffold is a common feature in drugs targeting a range of conditions, including cancer and central nervous system disorders. nih.govnih.gov For instance, derivatives of phenylpiperazine have been investigated as potent inhibitors of tubulin polymerization for anticancer applications and as selective activators of TRPC6 channels for potential Alzheimer's disease therapy. nih.govnih.gov The modular nature of the piperazine scaffold allows for systematic structural modifications, enabling chemists to fine-tune the biological activity and properties of the resulting ligands. rsc.orgnih.gov This strategic approach, which combines a proven core structure with diverse chemical substitutions, is a cornerstone of modern drug discovery. tandfonline.comnih.gov

Potential in Materials Science or Catalysis

While the primary focus of research on 1-(4-Methylphenyl)piperazin-2-one and its analogues has been in medicinal chemistry, the inherent properties of the piperazine structure suggest potential applications in other scientific domains, such as materials science and catalysis. Piperazine derivatives have been explored for their utility as corrosion inhibitors, where they can protect metallic surfaces from degradation, a critical function in various industrial processes. chemicalbook.com

In the field of catalysis, piperazine-based structures have been employed as ligands in the design of metal complex nanocatalysts. mdpi.com Furthermore, related ligand systems have demonstrated high efficiency in copper-catalyzed C-N cross-coupling reactions, which are fundamental transformations in organic synthesis. lookchem.com The ability of the nitrogen atoms in the piperazine ring to coordinate with metal centers is key to these applications. Although direct studies on 1-(4-Methylphenyl)piperazin-2-one in these specific areas are not widely documented, its structural features make it a plausible candidate for future investigation in the development of novel catalysts and functional materials.

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

Understanding the three-dimensional structure and dynamic behavior of molecules like 1-(4-Methylphenyl)piperazin-2-one is crucial for predicting their biological activity and designing new analogues. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose.

Dynamic NMR studies on substituted piperazines have revealed important information about their conformational properties. nih.gov For example, due to the partial double bond character of the amide bond within the piperazin-2-one (B30754) ring, rotation around this bond is restricted, leading to the existence of different conformers that can be observed and quantified by NMR. nih.govresearchgate.net Temperature-dependent NMR experiments allow researchers to determine the energy barriers associated with these rotational processes. nih.govresearchgate.net

The chemical shifts observed in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's electronic environment. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental data to assign spectral signals and to gain a deeper understanding of the molecule's geometry and electronic structure. scispace.com

Table 1: Representative NMR Data for Substituted Piperazine Derivatives

Compound/Fragment Nucleus Solvent Chemical Shift (δ, ppm) Reference
1-(4-Chlorophenyl)piperazine ¹H DMSO 1.88 (NH), 2.92 (CH₂), 3.16 (CH₂) scispace.com
1-(4-Chlorophenyl)piperazine ¹³C DMSO 45.1, 50.2, 115.8, 128.5, 122.3, 149.9 scispace.com
2-[4-(4-Methylphenyl)piperazin-1-yl]-N-benzylacetamide ¹H CDCl₃ 2.26 (CH₃), 2.73-3.06 (piperazine), 3.10-3.35 (piperazine) researchgate.net
1-(4-nitrobenzoyl)piperazine ¹H CDCl₃ 2.81, 2.96, 3.33, 3.97 (piperazine NCH₂) nih.gov
1-(3-Methylphenyl)piperazine ¹H - 2.31 (CH₃), 2.93 (NH), 3.03 (t, 4H, piperazine), 3.16 (t, 4H, piperazine), 6.7-7.2 (m, 4H, Ar-H) chemicalbook.com

This table presents a selection of reported NMR data for related piperazine structures to illustrate the application of this technique. Exact values for 1-(4-Methylphenyl)piperazin-2-one may vary.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. astrazeneca.comnih.gov These computational technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the traditionally slow and costly process of bringing a new drug to market. mdpi.commdpi.com

For compounds like 1-(4-Methylphenyl)piperazin-2-one and its analogues, AI and ML can be applied in several ways:

Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target, prioritizing them for synthesis and experimental testing. nih.gov

Property Prediction: Machine learning models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel molecules before they are ever synthesized, allowing researchers to focus on the most promising candidates. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties, creating novel analogues of existing scaffolds like piperazinone.

Optimization: Once a lead compound is identified, ML can suggest modifications to its structure to improve its efficacy, selectivity, and pharmacokinetic profile. Computational studies, including molecular docking and dynamics simulations, are often used to understand the binding interactions of these compounds at a molecular level, guiding further optimization. nih.gov

By integrating AI and ML into the research pipeline, scientists can more efficiently explore the chemical space around the 1-(4-Methylphenyl)piperazin-2-one scaffold, accelerating the discovery of new and improved compounds. astrazeneca.com

Development of Novel Synthetic Methodologies for Complex Analogues and Scaffolds

The ability to synthesize a wide variety of analogues is essential for exploring the structure-activity relationships of a lead compound. Consequently, the development of novel and efficient synthetic methodologies for producing complex piperazine and piperazinone scaffolds is an active area of chemical research.

Traditional methods for synthesizing N-arylpiperazines often required harsh conditions and long reaction times. acs.org Modern synthetic chemistry has introduced more efficient techniques:

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming the N-aryl bond found in 1-(4-Methylphenyl)piperazin-2-one, offering high yields and broad functional group tolerance under relatively mild, aerobic conditions. acs.org

Modular Synthesis: Researchers have developed modular approaches that allow for the flexible and systematic construction of diverse piperazine, diazepine, and diazocane scaffolds from simple building blocks. rsc.org This enables the variation of ring size, substitution, and stereochemistry.

Reductive Amination and Cyclization: Other strategies involve the reductive amination of precursor molecules followed by a cyclization step to form the piperazinone ring. researchgate.netchegg.com These methods provide access to a wide range of substituted derivatives.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms is becoming more common, allowing for the rapid and efficient production of libraries of analogues for high-throughput screening.

These advanced synthetic methods are crucial for expanding the chemical diversity of compounds based on the 1-(4-Methylphenyl)piperazin-2-one scaffold, providing the raw material for future discoveries in medicine and beyond. researchgate.netnih.govnih.govmdpi.com

Q & A

Q. What are the common synthetic routes for 1-(4-Methylphenyl)piperazin-2-one and its derivatives?

Methodological Answer: A general synthesis involves coupling 1-(4-methylphenyl)piperazine with acylating agents (e.g., benzoyl chlorides) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. Purification is achieved via crystallization with diethyl ether (Et₂O) or flash chromatography . For example, derivatives like 4-(4-Fluorobenzyl)piperazin-1-ylmethanone were synthesized with a 50% yield and characterized by ¹H NMR and elemental analysis . Key steps include optimizing stoichiometry (e.g., 0.5 mmol substrate, 0.75 mmol DIEA) and reaction time (typically 12–24 hours under reflux) .

Q. How is ¹H NMR spectroscopy utilized to confirm structural features of 1-(4-Methylphenyl)piperazin-2-one derivatives?

Methodological Answer: ¹H NMR assignments focus on aromatic protons (δ 6.99–7.32 ppm for ArH), methylene groups (δ 2.47–3.82 ppm for CH₂), and piperazine ring protons (split into distinct multiplets due to restricted rotation). For example, in 4-(4-Fluorobenzyl)piperazin-1-ylmethanone, the aromatic protons split into multiplets (6H) due to substituent effects, while methylene groups appear as singlets (δ 3.49 ppm) or multiplets (δ 3.22 ppm) . Integration ratios and coupling patterns validate substitution positions and purity.

Q. What role do piperazine derivatives play in drug discovery research?

Methodological Answer: Piperazine scaffolds are pivotal in developing tyrosine kinase inhibitors and dopamine receptor ligands. For instance, functionalized diamino-butylbenzamides derived from piperazine show selectivity for dopamine D3 receptors, with modifications at the 4-methylphenyl group enhancing binding affinity . Research focuses on structure-activity relationship (SAR) studies to optimize pharmacokinetic properties, such as introducing halogen substituents (e.g., 4-fluorobenzyl) to improve metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing diverse substituents to the piperazine core?

Methodological Answer: Optimization involves screening solvents (e.g., DCM vs. THF), bases (e.g., DIEA vs. K₂CO₃), and temperature. For example, refluxing in DCM with DIEA minimizes side reactions like N-alkylation, while flash chromatography (10% methanol/0.1% ammonium) resolves polar byproducts . Computational tools (e.g., density functional theory) predict steric and electronic effects of substituents, guiding reagent selection .

Q. How should discrepancies in elemental analysis data (e.g., C/H/N percentages) be addressed during characterization?

Methodological Answer: Minor deviations (e.g., calculated C 65.00% vs. found 65.15% in compound 9 ) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

  • Drying samples under vacuum (<0.1 mmHg) for 24 hours.
  • Repeating combustion analysis with internal standards (e.g., acetanilide).
  • Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What computational approaches are used to predict the conformational stability of 1-(4-Methylphenyl)piperazin-2-one derivatives?

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer: Contradictions arise from assay variability (e.g., cell line specificity) or impurities. Solutions include:

  • Repurifying compounds via preparative HPLC (>95% purity).
  • Conducting dose-response curves (IC₅₀/EC₅₀) across multiple models (e.g., cancer vs. bacterial cells).
  • Performing molecular docking to correlate activity with binding poses (e.g., hydrophobic interactions with kinase active sites) .

Q. How are structure-activity relationships (SARs) explored for 1-(4-Methylphenyl)piperazin-2-one analogs?

Methodological Answer: SAR studies systematically vary substituents (e.g., 4-Cl, 4-F, 4-NO₂) and assess effects on target binding. For example:

  • Electron-withdrawing groups (e.g., -Cl) enhance tyrosine kinase inhibition by stabilizing π-π stacking.
  • Hydrophobic substituents (e.g., 4-methylphenyl) improve blood-brain barrier penetration in CNS-targeted drugs .
    Data is analyzed using multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.